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Abstract

NP213 is a novel, first-in-class synthetic antimicrobial peptide (AMP) currently in late-stage
clinical development for the topical treatment of onychomycosis, a fungal nail infection
predominantly caused by dermatophytes.[1][2][3][4] Developed as a water-soluble, cyclic
peptide, NP213 is designed to effectively penetrate the human nail plate.[4][5][6][7] Its
mechanism of action is characterized by a rapid, fungicidal effect achieved through the
disruption of the fungal plasma membrane, a process dependent on the peptide's cationic
nature.[8] This technical guide provides a comprehensive overview of the core mechanism of
action of NP213 against dermatophytes, presenting key quantitative data, detailed
experimental protocols, and visualizations of the elucidated pathways and workflows.

Core Mechanism of Action: Membrane Disruption

NP213's primary antifungal activity stems from its ability to directly target and compromise the
integrity of the fungal cytoplasmic membrane.[9] This membranolytic action leads to the loss of
cellular contents and ultimately, cell death.[1][2] The process is initiated by the electrostatic
interaction between the positively charged NP213 peptide and the negatively charged
components of the fungal cell membrane.[6][10][11] This interaction is a critical step, as
neutralization of NP213's positive charge has been shown to abrogate its antifungal activity.[1]

[2]
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While the precise topology of NP213-induced membrane disruption is not definitively
established, it is thought to follow a model similar to other cationic antimicrobial peptides, such
as the "carpet" or "toroidal pore" models.[12][13][14][15][16] In the carpet model, the peptides
accumulate on the surface of the membrane, and once a threshold concentration is reached,
they cause a detergent-like disruption of the lipid bilayer.[12][13][15][16] The toroidal pore
model suggests that the peptides insert into the membrane and induce the formation of
transient pores, leading to leakage of cytoplasmic contents.[12][14][15][16]

The following diagram illustrates a proposed model for the mechanism of action of NP213.

Proposed Mechanism of Action of NP213
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NP213's membranolytic action on dermatophytes.

Quantitative Data
In Vitro Antifungal Susceptibility

The in vitro activity of NP213 against a range of dermatophytes has been determined using the
broth microdilution method as specified by the Clinical and Laboratory Standards Institute
(CLSI) document M38-A2.[1][17][18][19][20] The Minimum Inhibitory Concentration (MIC) and
Minimum Fungicidal Concentration (MFC) values demonstrate the potent activity of NP213.

Table 1: MIC and MFC Ranges of NP213 Against Common Dermatophytes

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://www.mdpi.com/1422-0067/23/5/2740
https://pmc.ncbi.nlm.nih.gov/articles/PMC2955829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3645725/
https://www.researchgate.net/figure/Three-typical-modes-of-action-of-antimicrobial-peptides-against-cytoplasmic-membranes_fig1_51733339
https://www.researchgate.net/figure/Action-mechanisms-of-AMPs-a-Barrel-stave-model-b-toroidal-pore-model-c-carpet_fig1_364257699
https://www.mdpi.com/1422-0067/23/5/2740
https://pmc.ncbi.nlm.nih.gov/articles/PMC2955829/
https://www.researchgate.net/figure/Three-typical-modes-of-action-of-antimicrobial-peptides-against-cytoplasmic-membranes_fig1_51733339
https://www.researchgate.net/figure/Action-mechanisms-of-AMPs-a-Barrel-stave-model-b-toroidal-pore-model-c-carpet_fig1_364257699
https://www.mdpi.com/1422-0067/23/5/2740
https://pmc.ncbi.nlm.nih.gov/articles/PMC3645725/
https://www.researchgate.net/figure/Three-typical-modes-of-action-of-antimicrobial-peptides-against-cytoplasmic-membranes_fig1_51733339
https://www.researchgate.net/figure/Action-mechanisms-of-AMPs-a-Barrel-stave-model-b-toroidal-pore-model-c-carpet_fig1_364257699
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://www.benchchem.com/product/b1679984?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6496068/
https://www.msjonline.org/index.php/ijrms/article/download/6335/4730/25285
https://www.saspublishers.com/article/16018/download/
https://img.antpedia.com/standard/files/pdfs_ora/20230614/CLSI/CLSI%20M38-2017.pdf
http://www.njccwei.com/uploadfiles/2024/01/20240103142342341.pdf
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Dermatophyte Species MIC Range (mgI/L) MFC Range (mg/L)
Trichophyton rubrum <100 - 4000 500 - 4000
Trichophyton mentagrophytes <100 - 4000 500 - 4000
Epidermophyton floccosum <100 - 4000 500 - 4000
Microsporum canis <100 - 4000 500 - 4000

Data sourced from Mercer et al. (2019) supplemental material.[1]

Time-Kill Kinetics

Time-kill assays demonstrate the rapid fungicidal activity of NP213 against Trichophyton
rubrum. A significant reduction in fungal viability is observed within a few hours of exposure.

Table 2: Time-Kill Kinetics of NP213 against Trichophyton rubrum

. Log10 CFU/mL Reduction Log10 CFU/mL Reduction
Time (hours)

(Spores) (Hyphae)
0 0 0
1 >1 >1
2 >2 >2
3 >3 (99.9% kill) >3 (99.9% kill)
4 >3 (99.9% kill) >3 (99.9% kill)

Data represents a >3-log reduction in colony-forming units (CFU) within 3-4 hours of exposure
to NP213.[1][8]

Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)

The following protocol is a detailed methodology for determining the MIC and MFC of NP213
against dermatophytes, based on the CLSI M38-A2 standard.[1][17][18][19][20]
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Antifungal Susceptibility Testing Workflow
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Workflow for determining MIC and MFC values.
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Detailed Steps:

¢ Inoculum Preparation: Dermatophyte isolates are cultured on potato dextrose agar for 7-14
days at 30°C. Conidia and hyphal fragments are harvested and suspended in sterile saline.
The suspension is adjusted to a final concentration of 1-5 x 103 CFU/mL.

 Serial Dilution: NP213 is serially diluted in RPMI-1640 medium (with L-glutamine, without
bicarbonate, buffered with MOPS) in a 96-well microtiter plate.

 Inoculation: Each well is inoculated with the standardized fungal suspension.
e Incubation: The microtiter plates are incubated at 35°C for 4 to 7 days.

o MIC Determination: The MIC is determined as the lowest concentration of NP213 that shows
no visible growth.

o MFC Determination: Aliquots from wells with concentrations at and above the MIC are plated
onto Sabouraud Dextrose Agar plates and incubated at 30°C for up to 7 days.

e MFC Reading: The MFC is the lowest concentration that results in a 299.9% reduction in
CFU compared to the initial inoculum.[1]

Time-Kill Assay

This protocol outlines the methodology for assessing the rate of fungicidal activity of NP213.
[21][22][23][24]

Detailed Steps:

e Inoculum Preparation: A standardized suspension of T. rubrum spores or hyphae
(approximately 1 x 105 CFU/mL) is prepared in Sabouraud dextrose broth.

o Exposure: NP213 is added to the fungal suspension at a final concentration of 2000 mg/L. A
control with no drug is also prepared.

 Incubation and Sampling: The cultures are incubated at 30°C with agitation. Aliquots are
removed at specified time points (e.g., 0, 1, 2, 3, 4, 6, 8, and 24 hours).
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e Quantification: Serial dilutions of the aliquots are plated on Sabouraud Dextrose Agar.

o Data Analysis: After incubation, colonies are counted, and the Log10 CFU/mL is plotted
against time to generate a time-kill curve.[1]

Membrane Permeability Assay (Propidium lodide
Staining)

This assay confirms membrane disruption by assessing the uptake of the fluorescent dye
propidium iodide (PI), which can only enter cells with compromised membranes.[25][26]
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Propidium lodide Staining Workflow
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Workflow for assessing membrane permeability.

Detailed Steps:
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o Exposure:T. rubrum spores are incubated with NP213 (e.g., at concentrations ranging from
500-1000 pg/mL) for 18 hours at 30°C.[9]

» Staining: Propidium iodide is added to the cell suspension to a final concentration of 2
pg/mL.

e Incubation: The suspension is incubated for 15 minutes in the dark at room temperature.[25]
¢ Visualization: The cells are observed under a fluorescence microscope.

e Quantification: The number of fluorescent (Pl-positive) and non-fluorescent cells are counted
to determine the percentage of cells with compromised membranes.[25]

Transmission Electron Microscopy (TEM)

TEM is employed to visualize the ultrastructural changes in dermatophytes upon exposure to
NP213.[5][27][28]

Detailed Steps:

e Fungal Culture and Exposure:T. rubrum is grown in RPMI-1640 medium for 7 days at 30°C.
The fungal culture is then exposed to NP213 (e.g., 2000 mg/L) for 6 hours.[5]

o Fixation: The fungal cells are fixed in a 2.5% glutaraldehyde solution.

o Dehydration and Embedding: The fixed cells are dehydrated through a series of ethanol and
acetone washes and then embedded in resin.

e Sectioning and Staining: Ultrathin sections (90 nm) are cut and stained with uranyl acetate
and lead citrate to enhance contrast.

e Imaging: The sections are mounted on copper grids and observed using a transmission
electron microscope.[5]

Conclusion

NP213 exhibits a potent and rapid fungicidal mechanism of action against dermatophytes,
primarily through the disruption of the fungal plasma membrane. This activity is dependent on
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the peptide's cationic nature and results in the loss of cellular integrity and subsequent cell
death. The comprehensive data and methodologies presented in this guide provide a robust
foundation for further research and development of NP213 as a promising therapeutic agent for
onychomycosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2955829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2955829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3645725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3645725/
https://www.researchgate.net/figure/Three-typical-modes-of-action-of-antimicrobial-peptides-against-cytoplasmic-membranes_fig1_51733339
https://www.researchgate.net/figure/Action-mechanisms-of-AMPs-a-Barrel-stave-model-b-toroidal-pore-model-c-carpet_fig1_364257699
https://www.msjonline.org/index.php/ijrms/article/download/6335/4730/25285
https://www.saspublishers.com/article/16018/download/
https://img.antpedia.com/standard/files/pdfs_ora/20230614/CLSI/CLSI%20M38-2017.pdf
http://www.njccwei.com/uploadfiles/2024/01/20240103142342341.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11759438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11759438/
https://journals.asm.org/doi/10.1128/aac.01084-13
https://pubmed.ncbi.nlm.nih.gov/23817365/
https://pubmed.ncbi.nlm.nih.gov/23817365/
https://www.researchgate.net/figure/Time-kill-curves-of-four-selected-strains-of-dermatophytes-a-T-soudanense-CV3-b_fig2_372042431
https://www.researchgate.net/figure/Mode-of-action-of-NP213-A-Propidium-iodide-PI-staining-of-T-rubrum-NCPF0118_fig2_331651796
https://www.researchgate.net/figure/Exposure-of-Trichophyton-rubrum-to-AB1-lead-to-increased-propidium-iodide-PI-uptake_fig2_392135557
https://www.gu.se/en/core-facilities/tem-sample-preparation-techniques
https://www.researchgate.net/figure/Scanning-electron-microscopy-analysis-of-dermatophyte-hyphae-following-4-and-24-h-of_fig2_221851162
https://www.benchchem.com/product/b1679984#np213-mechanism-of-action-against-dermatophytes
https://www.benchchem.com/product/b1679984#np213-mechanism-of-action-against-dermatophytes
https://www.benchchem.com/product/b1679984#np213-mechanism-of-action-against-dermatophytes
https://www.benchchem.com/product/b1679984#np213-mechanism-of-action-against-dermatophytes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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